molecular formula C19H27N3O2 B2521453 4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 1421481-71-1

4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No. B2521453
CAS RN: 1421481-71-1
M. Wt: 329.444
InChI Key: VMCOVVWODSCELC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine-1-carboxamide derivatives involves several steps, including acylation, deprotection, and salt formation . The optimization of reaction conditions is crucial for achieving high yields and purity. For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was optimized to afford the product in 53% overall yield . Although the exact synthesis of 4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as well as X-ray diffraction . Density functional theory (DFT) calculations are often used to predict and compare the optimal molecular structure . For instance, the structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was elucidated by X-ray diffraction, revealing hydrogen bonds forming infinite chains along the b-axis direction .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide. However, the antiproliferative activity of similar compounds, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, suggests that they can act as tubulin inhibitors, affecting mitotic cell processes . This indicates that the compound may also participate in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-1-carboxamide derivatives can be studied using quantum chemical methods, which provide information on Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability . These properties are essential for understanding the behavior of the compound in different environments and its potential biological activity.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of complex heterocyclic compounds that incorporate elements of the "4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide" structure or similar moieties, highlighting the compound's role in the development of new chemical entities with potential therapeutic applications.

  • Synthesis of Novel Heterocyclic Compounds : Studies have explored the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and pyrido[4,3-d]pyrimidines, utilizing intermediates that share functional groups with "4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide". These compounds are of interest due to their potential biological activities and as part of ongoing research into new therapeutic agents (Karthikeyan et al., 2014).

Biological Activity and Mechanism of Action Studies

Research into the biological activity of compounds structurally related to "4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide" has yielded insights into their potential as therapeutic agents, particularly in the context of anticancer and antitubercular activities.

  • Antiproliferative Agents : Compounds with the core structure of "4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide" have been identified as a new chemical class of antiproliferative agents acting as tubulin inhibitors. This discovery opens up potential applications in cancer therapy, as these compounds can inhibit cell division and growth in cancerous cells (Krasavin et al., 2014).

Chemical Properties and Interaction Studies

The chemical properties of compounds related to "4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide" have been extensively studied, providing valuable information on their reactivity, interaction potential, and role in the synthesis of more complex molecules.

  • Spectroscopic and Quantum Mechanical Studies : The investigation into the spectroscopic properties and quantum mechanical aspects of related compounds has provided deeper insights into their chemical behavior and interaction mechanisms. These studies are crucial for understanding how such compounds interact at the molecular level, which is essential for their potential application in drug design and development (Devi et al., 2020).

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c23-18-9-5-13-22(18)17-10-14-21(15-11-17)19(24)20-12-4-8-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCOVVWODSCELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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